Betamethasone 21-Propionate
Overview
Description
Betamethasone 21-Propionate is a synthetic glucocorticoid steroid with potent anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various inflammatory and autoimmune conditions, including skin disorders such as eczema and psoriasis. This compound is a derivative of betamethasone, which is known for its high efficacy in reducing inflammation and suppressing the immune response .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Betamethasone 21-Propionate involves multiple steps, starting from the basic steroid structure. The process typically includes the introduction of a fluorine atom at the 9th position and a hydroxyl group at the 11th position. The propionate ester is then formed at the 21st position through esterification with propionic acid. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors with stringent control over reaction parameters. The process involves the use of high-purity reagents and solvents to achieve the desired product quality. The final product is subjected to rigorous quality control measures, including chromatographic and spectroscopic analysis, to ensure compliance with pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Betamethasone 21-Propionate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: Halogenation or alkylation reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents like chlorine or bromine and alkylating agents such as alkyl halides are employed.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can alter its pharmacological properties .
Scientific Research Applications
Betamethasone 21-Propionate has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of chromatographic methods.
Biology: The compound is utilized in cell culture studies to investigate its effects on cellular processes and gene expression.
Medicine: this compound is extensively studied for its therapeutic potential in treating inflammatory and autoimmune diseases.
Mechanism of Action
Betamethasone 21-Propionate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate the transcription of anti-inflammatory and immunosuppressive genes. The compound inhibits the production of pro-inflammatory cytokines and mediators, such as interleukins and tumor necrosis factor-alpha, and promotes the expression of anti-inflammatory proteins .
Comparison with Similar Compounds
Betamethasone Dipropionate: A more potent derivative used in the treatment of severe inflammatory skin conditions.
Betamethasone Valerate: A less potent derivative used for milder skin conditions.
Clobetasol Propionate: A highly potent corticosteroid used for short-term treatment of severe skin disorders.
Uniqueness: Betamethasone 21-Propionate is unique due to its balanced potency and safety profile, making it suitable for long-term use in chronic conditions. Its specific esterification at the 21st position enhances its stability and skin penetration, providing effective and sustained therapeutic effects .
Properties
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33FO6/c1-5-21(30)32-13-20(29)25(31)14(2)10-18-17-7-6-15-11-16(27)8-9-22(15,3)24(17,26)19(28)12-23(18,25)4/h8-9,11,14,17-19,28,31H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,19-,22-,23-,24-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALINSFFSOAHJII-XGQKBEPLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33FO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60226784 | |
Record name | Betamethasone 21-propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60226784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75883-07-7 | |
Record name | Betamethasone 21-propionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075883077 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Betamethasone 21-propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60226784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 75883-07-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BETAMETHASONE 21-PROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91Z2P0I3WH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the major degradation products of Betamethasone Dipropionate and under what conditions are they formed?
A1: Betamethasone Dipropionate can degrade into several products, with the major ones being Betamethasone 17-Propionate, Betamethasone 21-Propionate, and Betamethasone alcohol. These degradation products are formed under both thermal and photochemical conditions. [, ] Thermal degradation occurs at elevated temperatures (e.g., 40°C) and is influenced by pH, media, phosphate concentration, and ionic strength. [] Photodegradation, on the other hand, occurs upon exposure to UV radiation (300-400 nm) and can happen in both aqueous and organic solvents. []
Q2: How does the pH of the environment affect the stability of Betamethasone Dipropionate and Betamethasone Valerate?
A2: Both Betamethasone Dipropionate and Betamethasone Valerate exhibit pH-dependent stability. Betamethasone Valerate shows maximum stability in a slightly acidic environment, specifically at a pH of 4-5. [] Similarly, Betamethasone Dipropionate demonstrates maximum stability within a slightly acidic pH range of 3.5-4.5. [] This suggests that acidic conditions could be favorable for formulating these compounds to enhance their shelf-life.
Q3: Can you describe a validated analytical method used for quantifying Betamethasone Dipropionate and its related substances in topical formulations?
A3: A gradient reversed-phase High-Performance Liquid Chromatography (HPLC) method has been validated for quantifying Betamethasone Dipropionate, its related substances, and degradation products. [] This method utilizes an Altima C18 column with a specific mobile phase composition and gradient elution program. The detection is performed at a wavelength of 240 nm. This validated method demonstrates excellent sensitivity, specificity, linearity, accuracy, precision, and stability-indicating capabilities. []
Q4: What are the potential applications of Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) in the context of Betamethasone research?
A4: LC-ESI-MS/MS has been employed to analyze urine samples for the presence of Betamethasone and its potential metabolites, including Betamethasone 17-Propionate, after the topical application of Betamethasone Dipropionate ointment. [] This technique is particularly useful for identifying and quantifying low concentrations of drugs and their metabolites in complex biological matrices, enabling excretion studies and doping control analyses.
Q5: Are there any strategies to improve the photostability of Betamethasone esters in topical formulations?
A5: Research suggests that incorporating compounds like vanillin, butyl hydroxytoluene, and titanium dioxide into cream and gel formulations can enhance the photostability of Betamethasone esters. [] These compounds act either by absorbing UV radiation (spectral overlay) or by scattering light, thereby minimizing the amount of UV light that reaches the Betamethasone esters and reducing their photodegradation. Titanium dioxide, in particular, has shown significant promise in photostabilization efforts. []
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